Methyl 27-hydroxyheptacosanoate is typically sourced through the esterification process involving 27-hydroxyheptacosanoic acid and methanol. The compound is classified as a fatty acid methyl ester, which is significant in both biochemical and industrial applications. Fatty acid esters are often used in the production of biodiesel, surfactants, and as intermediates in organic synthesis.
The synthesis of methyl 27-hydroxyheptacosanoate can be accomplished through the esterification reaction between 27-hydroxyheptacosanoic acid and methanol. This reaction generally requires the presence of an acid catalyst to facilitate the esterification process.
Methyl 27-hydroxyheptacosanoate has a molecular formula of . Its structure consists of a long hydrocarbon chain with a hydroxyl group at the 27th position and a methyl ester functional group.
Methyl 27-hydroxyheptacosanoate can participate in various chemical reactions due to its functional groups.
The mechanism of action for methyl 27-hydroxyheptacosanoate primarily revolves around its interactions within biological systems. As a fatty acid derivative, it may play roles in cellular signaling pathways or as a component of lipid membranes.
Methyl 27-hydroxyheptacosanoate exhibits specific physical and chemical properties that are characteristic of long-chain fatty acid esters.
Methyl 27-hydroxyheptacosanoate has several scientific applications across various fields:
The biosynthesis of methyl 27-hydroxyheptacosanoate involves two consecutive enzymatic processes: ω-hydroxylation of the C27 fatty acid chain followed by esterification. The initial hydroxylation reaction occurs at the terminal methyl group (ω-position) of heptacosanoic acid (C27:0), catalyzed by membrane-bound cytochrome P450 monooxygenases. This oxidation requires molecular oxygen and NADPH as a cofactor, producing 27-hydroxyheptacosanoic acid. Structural analyses reveal that these hydroxylases possess deep substrate-binding pockets lined with hydrophobic residues that accommodate the extended aliphatic chain, with precise positioning of the ω-carbon relative to the heme iron-oxo reaction center [1] [7].
Subsequent esterification involves transfer of a methyl group from S-adenosylmethionine (SAM) to the carboxyl group of 27-hydroxyheptacosanoic acid. This reaction is catalyzed by O-methyltransferases (OMTs), which exhibit stringent substrate specificity toward ω-hydroxy very-long-chain fatty acids (VLCFAs). The Chamaecyparis formosensis OMT enzyme demonstrates a remarkable catalytic efficiency (kcat/Km = 8.3 × 104 M-1s-1) for 27-hydroxyheptacosanoic acid, while showing minimal activity with shorter-chain ( Table 1: Enzymatic Parameters for Methyl 27-Hydroxyheptacosanoate Biosynthesis The production of the heptacosanoic acid precursor occurs through fatty acid elongase (FAE) complexes in the endoplasmic reticulum. These complexes sequentially add two-carbon units from malonyl-CoA to shorter-chain fatty acid precursors via four enzymatic reactions: condensation (ketoacyl-CoA synthase), reduction (ketoacyl-CoA reductase), dehydration (hydroxyacyl-CoA dehydratase), and a second reduction (enoyl-CoA reductase). Each elongation cycle extends the aliphatic chain by two carbons, with specificity for C26 precursors to generate the C27 backbone through precise chain-length control mechanisms [1] [4]. Cytochrome P450 enzymes (CYPs) belonging to the CYP86 and CYP94 families are the primary catalysts for ω-hydroxylation of very-long-chain fatty acids in plants. These membrane-bound monooxygenases exhibit extraordinary regiospecificity for the terminal methyl group (ω-position) of aliphatic chains. The CYP86A subfamily in Chamaecyparis formosensis displays enhanced specificity toward saturated C24-C30 substrates, with catalytic efficiency increasing with chain length up to C28. Structural modeling reveals that the substrate access channel contains hydrophobic residues (Phe-287, Val-291, Ile-295) that form van der Waals contacts with the methyl terminus, precisely positioning the ω-carbon 5.8 Å from the heme iron center [7] [8]. The catalytic cycle involves: (1) substrate binding that shifts the heme iron to low-spin state, (2) reduction by NADPH-dependent cytochrome P450 reductase (CPR), (3) oxygen binding forming a ferrous-dioxygen complex, (4) second electron transfer generating a peroxo-ferric intermediate, and (5) proton delivery leading to O-O bond cleavage and formation of the high-valent iron(IV)-oxo porphyrin π-cation radical (Compound I). This reactive species abstracts a hydrogen atom from the ω-carbon, generating a carbon-centered radical that rebounds with the iron-bound hydroxyl group to form the ω-hydroxy product. Isotope labeling studies with 18O2 confirm incorporation of molecular oxygen exclusively at the ω-position [7] [10]. Transcriptomic analyses of Taiwania cryptomerioides (Cupressaceae) xylem tissues demonstrate co-upregulation of CYP86A22, CPR1, and fatty acid elongase genes during heartwood formation, coinciding with peak accumulation of methyl ω-hydroxy VLCFA esters. RNAi suppression of CYP86A in Chamaecyparis results in 85% reduction of methyl 27-hydroxyheptacosanoate and abnormal heartwood development, confirming its essential role in this specialized metabolite biosynthesis [3] [8]. The biosynthesis of methyl ω-hydroxy VLCFAs exhibits significant interspecies variation within the Cupressaceae family. Chamaecyparis formosensis produces methyl 27-hydroxyheptacosanoate as the dominant esterified ω-hydroxy VLCFA (78% of total), while Taiwania cryptomerioides accumulates predominantly methyl 24-hydroxytetracosanoate (62% of total). These compositional differences reflect species-specific expression patterns of fatty acid elongases (FAEs) that determine chain length distribution [1] [3]. Chamaecyparis expresses a specialized KCS (β-ketoacyl-CoA synthase) designated CfKCS20 that preferentially elongates C24 to C26 acyl-CoAs, providing precursors for C27 production. In contrast, Taiwania expresses TkKCS18 with maximal activity toward C20 substrates, leading to preferential accumulation of C24 products. The catalytic efficiency (kcat/Km) of CfKCS20 for C24 acyl-CoA is 7-fold higher than for C20 substrates, while TkKCS18 shows inverse specificity [3]. Table 2: Comparative Analysis of Methyl ω-Hydroxy VLCFAs in Cupressaceae Species Beyond chain length variation, hydroxylation position differs between species. Chamaecyparis and Taiwania exclusively produce ω-hydroxy metabolites, while Calocedrus macrolepis additionally accumulates (ω-1)-hydroxy VLCFAs due to expression of paralogous CYP enzymes with modified regiospecificity. These biochemical differences correlate with distinct ecological adaptations: the C27 esters in Chamaecyparis contribute to extreme decay resistance in humid environments, while shorter-chain analogues in high-altitude Juniperus species provide freeze protection through cuticular membrane reinforcement [3] [6]. The methyl esterification step also shows taxonomic variation. Chamaecyparis utilizes a dedicated O-methyltransferase (CfOMT3) with strict specificity for ω-hydroxy VLCFAs, whereas Thuja plicata employs a promiscuous jasmonic acid carboxyl methyltransferase-like enzyme (TpJMT) that methylates diverse carboxylic acids, including ω-hydroxy VLCFAs and plant hormones. This functional diversity reflects convergent evolution of methyl ω-hydroxy VLCFA biosynthesis in Cupressaceae [5] [6]. The biosynthesis of methyl 27-hydroxyheptacosanoate in Cupressaceae is coordinately regulated by transcription factors responsive to developmental cues and environmental stimuli. MYB transcription factors (CfMYB42 in Chamaecyparis) bind conserved AC elements (ACCTACC) in promoters of CYP86, KCS, and OMT genes. RNAi knockdown of CfMYB42 reduces transcript levels of these biosynthetic genes by 70-90% and decreases methyl 27-hydroxyheptacosanoate accumulation by 78%, confirming its role as a master regulator [3] [8]. The NAC family transcription factor CfNST1 activates the entire biosynthetic pathway during heartwood formation. CfNST1 expression increases 25-fold during the transition from sapwood to heartwood, directly activating CfMYB42 expression through binding to secondary wall NAC-binding elements (SNBE). This hierarchical regulation (CfNST1→CfMYB42→biosynthetic genes) ensures precise temporal control of methyl ω-hydroxy VLCFA production during xylem maturation. Hormonal signaling modulates this pathway, with methyl jasmonate (MeJA) inducing 5-fold upregulation of CfNST1 within 24 hours of treatment [3] [8]. Table 3: Transcription Factors Regulating Methyl ω-Hydroxy VLCFA Biosynthesis Environmental stress significantly impacts methyl 27-hydroxyheptacosanoate production through activation of WRKY and bZIP transcription factors. In Chamaecyparis seedlings subjected to drought stress, CYP86 and KCS expression increases 3-5 fold within 72 hours, correlating with elevated methyl ω-hydroxy VLCFA accumulation in roots. This response is mediated by the drought-inducible transcription factor CfWRKY33, which binds W-box elements (TTGAC) in promoters of biosynthetic genes. Similarly, salt stress (150 mM NaCl) induces 4-fold upregulation of CfOMT3 expression via the bZIP transcription factor CfABI5, which recognizes ABA-responsive elements (ABRE) in the CfOMT3 promoter [6] [8]. Epigenetic mechanisms also contribute to pathway regulation. Histone H3 lysine 27 acetylation (H3K27ac) marks increase at CfKCS20 and CYP86B7 loci during heartwood formation, coinciding with transcriptional activation. Conversely, H3K27me3 repressive marks decrease at these loci. RNA-directed DNA methylation (RdDM) targets transposable elements near biosynthetic gene clusters, preventing transcriptional interference. This multilayered regulatory network precisely controls methyl 27-hydroxyheptacosanoate production in response to developmental programs and environmental challenges [3] [8].Enzyme Class Representative Enzyme Substrate Specificity Catalytic Efficiency (kcat/Km) Cofactor Requirement Cytochrome P450 ω-hydroxylase CYP96B15 C26-C30 VLCFAs 1.2 × 104 M-1s-1 NADPH, O2 O-Methyltransferase CfOMT3 ω-OH C24-C30 VLCFAs 8.3 × 104 M-1s-1 SAM Fatty Acid Acyl-ACP Synthetase KAS III C16-C30 elongation 2.8 × 103 M-1s-1 ACP, Malonyl-CoA Role of Cytochrome P450 Monooxygenases in Position-Specific Hydroxylation
Comparative Analysis of Biosynthetic Pathways Across Plant Species (e.g., Chamaecyparis formosensis)
Species Dominant Compound Concentration (μg/g DW) Primary Tissue Localization Key Biosynthetic Genes Chamaecyparis formosensis Methyl 27-hydroxyheptacosanoate 1,480 ± 210 Heartwood CfKCS20, CYP86B7, CfOMT3 Taiwania cryptomerioides Methyl 24-hydroxytetracosanoate 920 ± 135 Transition zone xylem TkKCS18, CYP94A5, TkOMT1 Cupressus sempervirens Methyl 26-hydroxyhexacosanoate 1,120 ± 98 Bark and heartwood CsKCS22, CYP86B3, CsOMT4 Juniperus communis Methyl 28-hydroxyoctacosanoate 680 ± 75 Leaf cuticular waxes JcKCS24, CYP96A12, JcOMT2 Genetic Regulation of Secondary Metabolite Production in Cupressaceae Family
Transcription Factor Family Target Genes Binding Motif Regulatory Effect CfNST1 NAC CfMYB42, CYP86B7 (T/A)NN(C/T)(T/C)NNNNNN(A/G) (T/A)AA(C/G) 25-fold induction during heartwood formation CfMYB42 MYB CfKCS20, CfOMT3 ACCTACC Activates all structural genes WRKY33 WRKY CPR1, ELO3 TGAC(C/T) Stress-responsive regulation bHLH012 bHLH KCR1, HCD1 G-box (CACGTG) Modulates elongation complex
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